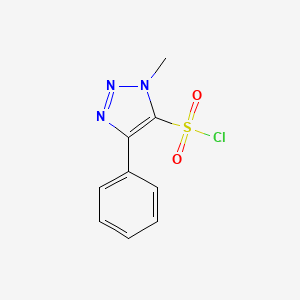

3-Methyl-5-phenyltriazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-5-phenyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c1-13-9(16(10,14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZFEOSAPRZZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyltriazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the triazole intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Purification Techniques: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyltriazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different triazole derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced triazole compounds.

Scientific Research Applications

3-Methyl-5-phenyltriazole-4-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, antifungal, or anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyltriazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors to exert their biological effects.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF$3$SO$2$Cl)

- Molecular Formula : CClF$3$O$2$S

- Molecular Weight : 168.52 g/mol

- Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .

- Applications : Widely used as a strong electron-withdrawing group in organic synthesis. Its trifluoromethyl group enhances thermal stability and electrophilicity compared to alkyl sulfonyl chlorides.

- Key Difference : The absence of a heterocyclic ring reduces steric hindrance, enabling broader applicability in catalysis and fluorination reactions.

5-Methyl-3-phenylisoxazole-4-sulfonyl Chloride

- Molecular Formula: C${10}$H$8$ClNO$_3$S

- Molecular Weight : 257.69 g/mol

- Computed Properties : XLogP3 = 2.5, topological polar surface area = 68.6 Ų, rotatable bond count = 2 .

- Applications: Potential agrochemical intermediate due to the isoxazole ring’s bioisosteric properties.

- Key Difference : The isoxazole ring (one oxygen, one nitrogen) offers different electronic effects compared to triazole, influencing reactivity and metabolic stability.

Heterocyclic Variations

Pyrazole Derivatives (e.g., Ethyl 3-methylsulfanyl-1H-pyrazole-4-carboxylate)

- Synthesis: Prepared using ethanol/methanol solvents with catalysts like K$2$CO$3$, yielding 77–89% under 9–13-hour reactions .

- Key Difference : Pyrazole’s adjacent nitrogen atoms increase basicity, whereas triazole’s meta-nitrogens enhance aromatic stability.

Triazine-Based Sulfonyl Ureas (e.g., Metsulfuron Methyl Ester)

- Applications : Herbicidal activity due to sulfonylurea’s inhibition of acetolactate synthase .

- Key Difference : Triazine rings (three nitrogen atoms) provide distinct hydrogen-bonding capabilities compared to triazoles, affecting target selectivity in agrochemicals.

Physicochemical Properties

*Estimated based on structural similarity to isoxazole analog.

Biological Activity

3-Methyl-5-phenyltriazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring, which is known for its ability to interact with various biological targets. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.

Target Interactions

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Triazole derivatives are known to bind with various targets due to their structural characteristics, affecting multiple biochemical pathways.

Biochemical Pathways

Triazole derivatives can influence several biological activities:

- Antimicrobial : Inhibiting growth of bacteria and fungi.

- Antiviral : Potentially disrupting viral replication processes.

- Anti-inflammatory : Modulating inflammatory responses through enzyme inhibition.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit potent antimicrobial properties. In vitro studies have shown significant inhibitory effects against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | 15 | 12 |

| Escherichia coli | 18 | 10 |

| Candida albicans | 20 | 8 |

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against RNA viruses. Preliminary results suggest that it may inhibit viral replication through interference with viral enzyme activity.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that this compound showed comparable activity to established antifungal agents like fluconazole. The study highlighted the compound's potential as a lead for developing new antifungal therapies. -

Neuraminidase Inhibition :

In a related investigation, derivatives of triazoles were tested for neuraminidase inhibition against Newcastle Disease Virus (NDV). The compound exhibited promising results, indicating potential applications in antiviral drug development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole compounds, revealing that modifications to the triazole ring significantly affect their biological activity. For instance, the introduction of different substituents on the phenyl group has been shown to enhance antimicrobial potency.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-methyl-5-phenyltriazole-4-sulfonyl chloride?

Methodological Answer:

Synthesis optimization requires careful selection of cyclization and chlorination reagents. For example, Lawesson’s reagent has been used in analogous thiazole-sulfonyl chloride syntheses to facilitate cyclization, followed by oxidative chlorination with Cl2 or SO2Cl2 to introduce the sulfonyl chloride group . Key parameters include:

- Temperature control : Exothermic reactions during chlorination may require gradual reagent addition to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.

- Purity monitoring : Use TLC or HPLC to track intermediate formation (e.g., benzyl sulfide intermediates) .

Table 1: Comparison of Chlorinating Agents

| Agent | Reaction Time | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Cl2 gas | 6–8 h | 72–78 | HCl, sulfonic acids | |

| SO2Cl2 | 4–5 h | 85–90 | SO2, minor oxides |

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

Stability assays should combine:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under N2 or air atmospheres.

- HPLC-MS : Monitor hydrolysis products (e.g., sulfonic acids) over time in humid environments.

- NMR stability studies : Track signal degradation in deuterated solvents (e.g., DMSO-d6) at 25°C and 4°C .

Critical Note: Sulfonyl chlorides are prone to hydrolysis; store under anhydrous conditions with molecular sieves and avoid prolonged exposure to light .

Advanced: How can computational modeling improve the design of derivatives from this compound?

Methodological Answer:

- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model intermediate energetics during derivatization (e.g., amidation). This reduces trial-and-error experimentation .

- Docking studies : Predict binding affinities of sulfonamide derivatives to biological targets (e.g., enzymes in antitumor pathways) .

- Machine learning : Train models on existing sulfonyl chloride reactivity data to predict optimal reaction conditions (e.g., solvent, catalyst) .

Case Study: In a 2022 study, computational screening identified 5-phenylthiazole-4-sulfonamides with predicted antitumor activity, later validated in vitro against 60 cancer cell lines .

Advanced: How should researchers resolve contradictions in spectroscopic data for sulfonyl chloride intermediates?

Methodological Answer:

- Multi-technique validation : Cross-reference <sup>1</sup>H/<sup>13</sup>C NMR with IR (e.g., S=O stretch at 1360–1380 cm<sup>-1</sup>) and X-ray crystallography for ambiguous signals .

- Isotopic labeling : Use <sup>34</sup>S-labeled compounds to confirm sulfonyl group assignments in complex NMR spectra.

- Dynamic NMR (DNMR) : Resolve rotational barriers in triazole rings that cause signal splitting .

Example: A 2021 study on benzenesulfonyl chlorides used X-ray crystallography to confirm bond angles conflicting with DFT predictions, highlighting steric effects from substituents .

Advanced: What strategies are effective for analyzing biological activity of sulfonamide derivatives?

Methodological Answer:

- High-throughput screening : Test derivatives against panels of cancer cell lines (e.g., NCI-60) with dose-response curves to calculate IC50 values .

- Mechanistic studies : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to link structural features (e.g., triazole substitution) to activity .

- Metabolic stability : Assess hepatic microsome stability to prioritize candidates for in vivo studies .

Table 2: Biological Activity Parameters

| Derivative | IC50 (μM) | Target Enzyme | Selectivity Index |

|---|---|---|---|

| R = NH2 | 0.45 | CA IX | 12.3 |

| R = CF3 | 1.20 | CA XII | 8.9 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.